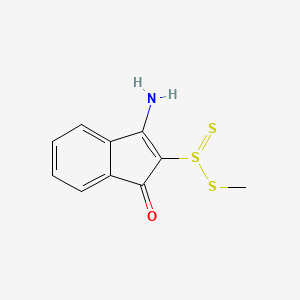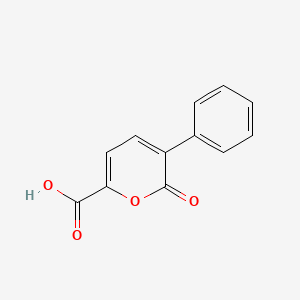![molecular formula C12H12O3 B14358244 [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid CAS No. 93097-46-2](/img/structure/B14358244.png)
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid: is an organic compound characterized by the presence of a phenyl group attached to an acetic acid moiety, with an oxobut-1-en-1-yl substituent at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid typically involves the reaction of a phenylacetic acid derivative with an appropriate oxobut-1-en-1-yl precursor. One common method is the Friedel-Crafts acylation reaction, where the phenylacetic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the overall yield and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxobut-1-en-1-yl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxobut-1-en-1-yl group to an alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
Chemistry: In chemistry, [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its unique reactivity profile makes it valuable for the synthesis of high-performance materials and additives.
作用機序
The mechanism of action of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxobut-1-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Phenylacetic acid: A simpler analog without the oxobut-1-en-1-yl group.
Cinnamic acid: Contains a phenyl group with a different substituent pattern.
Benzylacetic acid: Similar structure but with a benzyl group instead of oxobut-1-en-1-yl.
Uniqueness: The presence of the oxobut-1-en-1-yl group in [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid imparts unique reactivity and binding properties compared to its analogs
特性
CAS番号 |
93097-46-2 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-[2-(3-oxobut-1-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)6-7-10-4-2-3-5-11(10)8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChIキー |
UBTALZYBQRJASB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC=CC=C1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


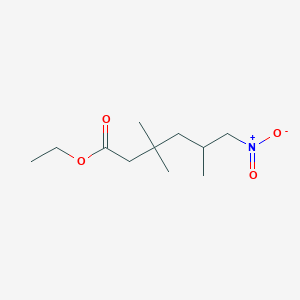
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
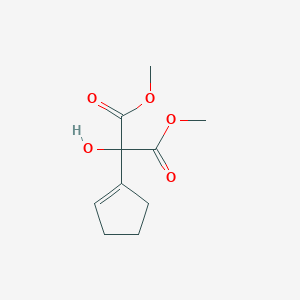
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
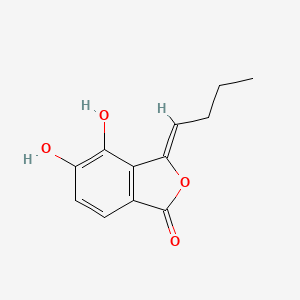
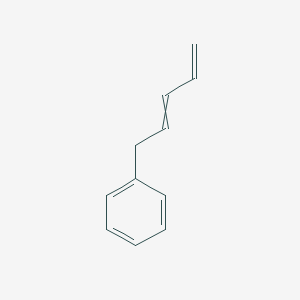
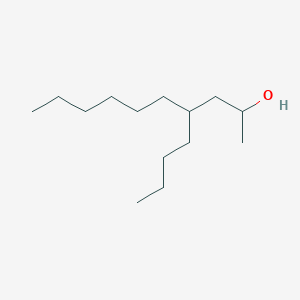
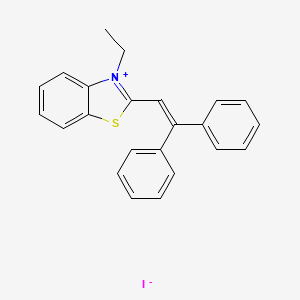

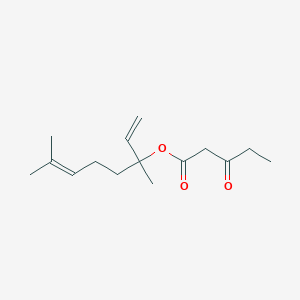
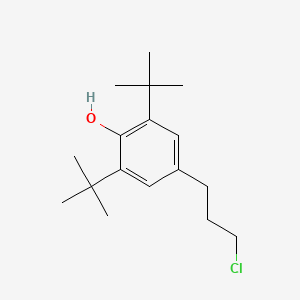
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
